Cas no 51173-06-9 (5-Fluoro-1-methylpyridin-2(1H)-one)
5-Fluoro-1-methylpyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoro-1-methylpyridin-2(1H)-one
- 2(1H)-Pyridinone,5-fluoro-1-methyl-
- 5-Fluoro-1-methyl-2-pyridone
- 5-fluoro-1-methylpyridin-2-one
- 5-FLUORO-N-METHYL-2-PYRIDINONE
- 5-Fluoro-N-methyl-2-pyridone
- 5-fluoro-1-methyl-1,2-dihydropyridin-2-one
- 5-fluoro-1-methyl-2-pyridinone
- 5-fluoranyl-1-methyl-pyridin-2-one
- N153
- AB1005308
- ST24029469
- A828477
- 5-Fluoro-N-methyl-2-pyridone; 5-Fluoro-1-methyl-2-pyridon
- FT-0650051
- AKOS006292151
- 51173-06-9
- DTXSID30512707
- MFCD04972412
- C75398
- DS-12641
- SCHEMBL1158462
- CS-0151186
-
- MDL: MFCD04972412
- Inchi: 1S/C6H6FNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3
- InChI Key: MZSVPTRXUHRPHP-UHFFFAOYSA-N
- SMILES: FC1C=CC(N(C)C=1)=O
Computed Properties
- Exact Mass: 127.04300
- Monoisotopic Mass: 127.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3
- XLogP3: 0.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 202.5±33.0 °C at 760 mmHg
- Flash Point: 76.3±25.4 °C
- Refractive Index: 1.513
- PSA: 22.00000
- LogP: 0.52440
- Vapor Pressure: 0.3±0.4 mmHg at 25°C
5-Fluoro-1-methylpyridin-2(1H)-one Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Fluoro-1-methylpyridin-2(1H)-one Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Fluoro-1-methylpyridin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F193668-250mg |
5-Fluoro-1-methylpyridin-2(1H)-one |
51173-06-9 | 98% | 250mg |
¥351.90 | 2023-09-02 | |
| Alichem | A029190055-5g |
5-Fluoro-1-methylpyridin-2(1H)-one |
51173-06-9 | 98% | 5g |
$743.60 | 2023-09-01 | |
| Alichem | A029190055-10g |
5-Fluoro-1-methylpyridin-2(1H)-one |
51173-06-9 | 98% | 10g |
$939.12 | 2023-09-01 | |
| Alichem | A029190055-25g |
5-Fluoro-1-methylpyridin-2(1H)-one |
51173-06-9 | 98% | 25g |
$1625.00 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F848943-250mg |
5-Fluoro-1-methylpyridin-2(1H)-one |
51173-06-9 | 98% | 250mg |
899.10 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK636-100mg |
5-Fluoro-1-methylpyridin-2(1H)-one |
51173-06-9 | 98% | 100mg |
617CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK636-1g |
5-Fluoro-1-methylpyridin-2(1H)-one |
51173-06-9 | 98% | 1g |
3705CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK636-250mg |
5-Fluoro-1-methylpyridin-2(1H)-one |
51173-06-9 | 98% | 250mg |
1407CNY | 2021-05-08 | |
| Fluorochem | 220034-250mg |
5-Fluoro-1-methylpyridin-2(1H)-one |
51173-06-9 | 95% | 250mg |
£34.00 | 2022-03-01 | |
| Fluorochem | 220034-1g |
5-Fluoro-1-methylpyridin-2(1H)-one |
51173-06-9 | 95% | 1g |
£104.00 | 2022-03-01 |
5-Fluoro-1-methylpyridin-2(1H)-one Suppliers
5-Fluoro-1-methylpyridin-2(1H)-one Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Additional information on 5-Fluoro-1-methylpyridin-2(1H)-one
Introduction to 5-Fluoro-1-methylpyridin-2(1H)-one (CAS No. 51173-06-9)
5-Fluoro-1-methylpyridin-2(1H)-one, identified by its Chemical Abstracts Service (CAS) number 51173-06-9, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridinone class, characterized by a six-membered aromatic ring containing nitrogen and an oxygen atom at the 2-position. The presence of a fluorine atom at the 5-position and a methyl group at the 1-position introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.
The fluorine atom in 5-Fluoro-1-methylpyridin-2(1H)-one plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of associated molecules. Fluorine substitution is well-documented for its ability to enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby optimizing drug-like characteristics. In recent years, there has been a surge in research focusing on fluorinated pyridinones due to their broad spectrum of biological activities and potential therapeutic applications.
5-Fluoro-1-methylpyridin-2(1H)-one itself has been explored as a key intermediate in synthesizing various bioactive compounds. Its structural framework allows for modifications at multiple positions, enabling the development of novel molecules targeting different biological pathways. The methylpyridinone core is particularly interesting because it mimics natural products and pharmacophores found in many successful drugs. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression.
Recent studies have highlighted the role of 5-Fluoro-1-methylpyridin-2(1H)-one in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The fluorinated pyridinone scaffold enhances the interactions between the inhibitor and its target enzyme, leading to improved efficacy. Moreover, computational studies have demonstrated that the fluorine atom at the 5-position can fine-tune the electronic distribution of the molecule, optimizing hydrogen bonding networks with biological targets.
In addition to its applications in oncology, 5-Fluoro-1-methylpyridin-2(1H)-one has been investigated for its potential in antimicrobial therapies. The unique structural features of this compound contribute to its ability to disrupt bacterial cell wall synthesis and inhibit viral replication. Researchers have leveraged its scaffold to design molecules that exhibit potent activity against drug-resistant strains of bacteria, addressing a critical global health challenge.
The synthesis of 5-Fluoro-1-methylpyridin-2(1H)-one involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to streamline the process. These methods not only improve efficiency but also enable the introduction of additional functional groups, expanding the library of derivatives for further study.
From a medicinal chemistry perspective, 5-Fluoro-1-methylpyridin-2(1H)-one exemplifies how structural modifications can lead to significant improvements in drug properties. Its role as a building block has led to several clinical candidates entering preclinical and clinical trials. The success of these candidates underscores the importance of fluorinated heterocycles in modern drug design and highlights the potential of 51173-06-9 as a valuable compound in pharmaceutical research.
The future direction of research on 5-Fluoro-1-methylpyridin-2(1H)-one is likely to focus on expanding its applications into neglected tropical diseases and neurodegenerative disorders. The versatility of its scaffold allows for further derivatization to target specific disease mechanisms. As computational chemistry advances, virtual screening techniques will be increasingly used to identify new analogs with enhanced properties.
In conclusion, 51173-06-9, or 5-fluoro-l-methylpyridin-l(3H)-one, represents a significant contribution to medicinal chemistry due to its structural features and functional versatility. Its role as an intermediate in synthesizing bioactive molecules has opened up new avenues for therapeutic development across multiple disease areas. As research continues to uncover new applications for this compound, it is poised to remain a cornerstone in pharmaceutical innovation.
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